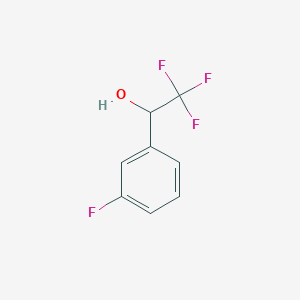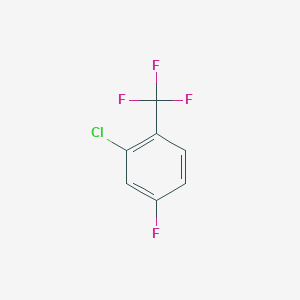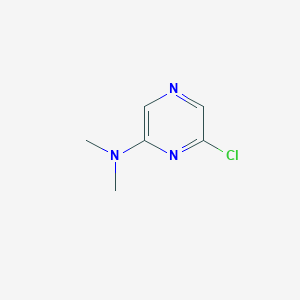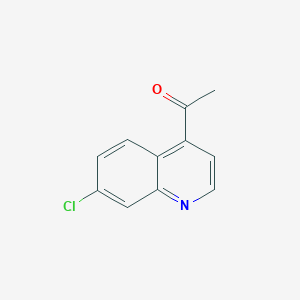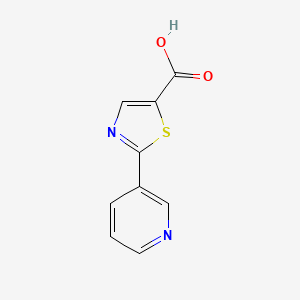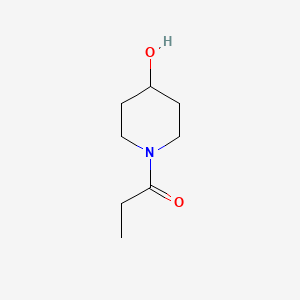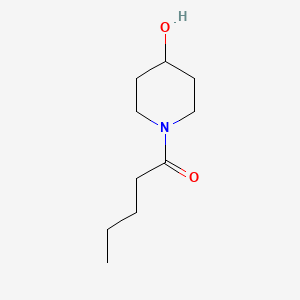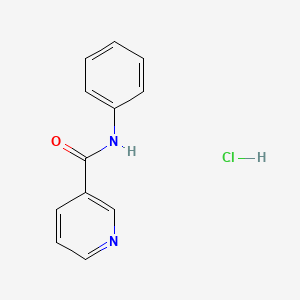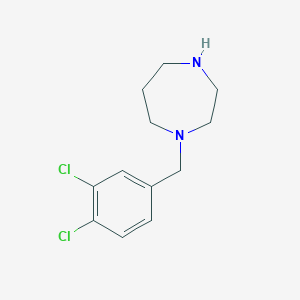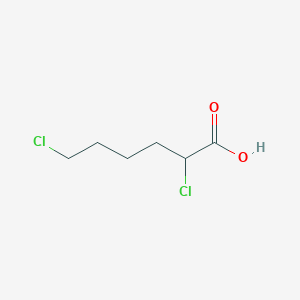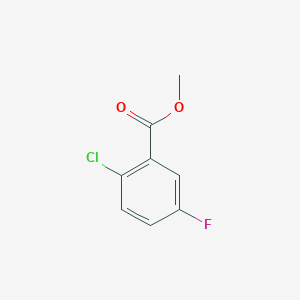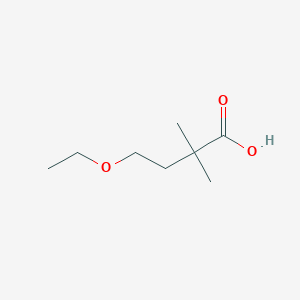
(4-(三氟甲基)噻唑-2-基)甲醇
描述
“(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a chemical compound with the formula C5H4F3NOS . It has a molecular weight of 183.15 . The compound is also known as TMTH.
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is represented by the InChI code: 1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a solid or liquid at room temperature . It is stored in a dry environment at 2-8°C .科学研究应用
-
Pharmaceutical Research
- Application : Thiazoles, which include “(4-(Trifluoromethyl)thiazol-2-yl)methanol”, have been found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. For example, in a study of antibacterial activity, the compound might be tested against various bacterial strains in a lab setting .
- Results : The results or outcomes obtained would also depend on the specific biological activity being studied. For example, in a study of antibacterial activity, the results might include data on the minimum inhibitory concentration (MIC) of the compound against various bacterial strains .
-
Regulation of Central Inflammation
- Application : It has been suggested that “(4-(Trifluoromethyl)thiazol-2-yl)methanol” can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
- Methods of Application : The specific methods of application or experimental procedures would likely involve administering the compound to a subject (such as a lab animal) and then monitoring for changes in inflammation markers .
- Results : The results or outcomes obtained would likely include data on changes in inflammation markers after administration of the compound .
-
Chemical Synthesis
- Application : “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is a chemical compound that can be used in the synthesis of other complex molecules . It’s often used in the pharmaceutical industry and in academic research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the synthesis being conducted. This could involve various chemical reactions, purification steps, and analytical techniques .
- Results : The results or outcomes obtained would likely include the successful synthesis of the desired product, as confirmed by various analytical techniques .
-
Peroxisome Proliferator-Activated Receptor Agonist
- Application : It has been suggested that “(4-(Trifluoromethyl)thiazol-2-yl)methanol” can act like a peroxisome proliferator-activated receptor agonist . This means it could potentially be used in the treatment of diseases like type 2 diabetes and obesity .
- Methods of Application : The specific methods of application or experimental procedures would likely involve administering the compound to a subject (such as a lab animal) and then monitoring for changes in metabolic markers .
- Results : The results or outcomes obtained would likely include data on changes in metabolic markers after administration of the compound .
-
Material Safety
- Application : “(4-(Trifluoromethyl)thiazol-2-yl)methanol” is used in material safety procedures .
- Methods of Application : The compound can be used in safety procedures involving water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
- Results : The results or outcomes obtained would likely include the successful implementation of safety procedures .
-
Synthesis of Other Complex Molecules
- Application : “(4-(Trifluoromethyl)thiazol-2-yl)methanol” can be used in the synthesis of other complex molecules . It’s often used in the pharmaceutical industry and in academic research .
- Methods of Application : The specific methods of application or experimental procedures would depend on the exact nature of the synthesis being conducted. This could involve various chemical reactions, purification steps, and analytical techniques .
- Results : The results or outcomes obtained would likely include the successful synthesis of the desired product, as confirmed by various analytical techniques .
安全和危害
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGAFTQUOHZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634965 | |
| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)thiazol-2-yl)methanol | |
CAS RN |
204319-69-7 | |
| Record name | [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

